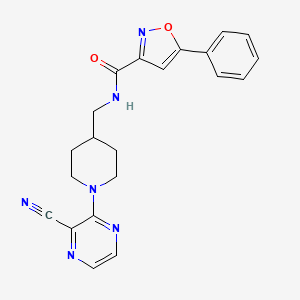
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes:
- Piperidine moiety : Contributes to its biological activity.
- Cyanopyrazine substituent : Enhances interaction with biological targets.
- Isoxazole ring : Implicated in various biological activities.
The synthesis typically involves multi-step reactions that require careful control of conditions such as temperature and solvent choice to ensure high yields and purity. The general synthetic pathway can be summarized as follows:
- Formation of the piperidine core .
- Introduction of the cyanopyrazine group .
- Coupling with the isoxazole carboxamide .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound's analogs have shown moderate cytotoxicity against HL-60 (human promyelocytic leukemia) cells, with IC50 values indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(analog) | HL-60 | 28 |
| Doxorubicin | HL-60 (control) | 0.5 |
These results suggest that modifications to the piperidine structure can enhance cytotoxicity, potentially through mechanisms involving oxidative stress or apoptosis induction .
Antiviral Activity
Similar compounds have also been evaluated for antiviral properties, particularly against HIV and other viruses. The presence of the piperidine and isoxazole rings may facilitate interactions with viral proteins, inhibiting their replication.
While the exact mechanism of action for this compound remains partially elucidated, studies suggest it may involve:
- Inhibition of key enzymes : Such as kinases involved in cancer cell proliferation.
- Interaction with DNA/RNA : Potentially disrupting viral replication processes.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies indicate favorable absorption characteristics, although further research is necessary to assess metabolic pathways and potential toxicity profiles.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into structure–activity relationships (SAR). For example:
- Study on 3-cyanopyrazine derivatives showed promising results in inhibiting tumor growth in vitro.
- Evaluation of isoxazole derivatives highlighted their potential as selective inhibitors in cancer therapy.
Propriétés
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c22-13-18-20(24-9-8-23-18)27-10-6-15(7-11-27)14-25-21(28)17-12-19(29-26-17)16-4-2-1-3-5-16/h1-5,8-9,12,15H,6-7,10-11,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUBIFYLJSGGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














